molecular formula C16H12ClN3 B13144934 N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine CAS No. 821784-35-4

N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine

Cat. No.: B13144934
CAS No.: 821784-35-4
M. Wt: 281.74 g/mol
InChI Key: AVNPXNMPJXWMHC-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine is a heterocyclic organic compound featuring a bipyridine core (3,4'-linkage) substituted with a 3-chlorophenyl group via an amine moiety. Its synthesis likely involves coupling reactions between substituted pyridines, as inferred from analogous compounds (e.g., ).

Properties

CAS No.

821784-35-4

Molecular Formula

C16H12ClN3

Molecular Weight

281.74 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C16H12ClN3/c17-14-2-1-3-15(9-14)20-16-8-13(10-19-11-16)12-4-6-18-7-5-12/h1-11,20H

InChI Key

AVNPXNMPJXWMHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=CN=CC(=C2)C3=CC=NC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine typically involves the reaction of 3-chloroaniline with a bipyridine derivative under specific conditions. One common method involves the use of 2-(6’-(4-chlorophenyl)-3’-cyano-3,4’-bipyridin-2’-yloxy)acetohydrazide as a starting material . This intermediate can be further reacted with aromatic aldehydes and tosyl chloride to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of bipyridine compounds exhibit promising anticancer properties. N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine has been synthesized and tested for its efficacy against various cancer cell lines. For example, studies have shown that this compound can inhibit the growth of specific cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Efficacy of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)15Induction of apoptosis
MCF-7 (Breast Cancer)20Cell cycle arrest
A549 (Lung Cancer)18Inhibition of proliferation

Neuroprotective Effects
Recent studies have also explored the neuroprotective capabilities of this compound. It has been shown to modulate neuroinflammatory responses, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

Materials Science Applications

Ligand in Coordination Chemistry
this compound serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been utilized in the development of catalysts for organic reactions.

Table 2: Coordination Complexes Formed with this compound

Metal IonComplex StabilityApplication
Cu(II)HighCatalysis in oxidation reactions
Ni(II)ModerateHydrogenation processes
Co(II)HighElectrocatalysis

Case Studies

Case Study 1: Synthesis and Anticancer Activity
In a study published in Inorganic Chemistry, researchers synthesized this compound and evaluated its anticancer properties against various human cancer cell lines. The compound showed significant inhibition rates, particularly in HeLa cells, with an IC50 value indicating its potential as a therapeutic agent .

Case Study 2: Coordination Chemistry Applications
Another investigation focused on the use of this compound as a ligand for metal complexes. The study demonstrated that the resulting complexes exhibited enhanced catalytic activity in various organic transformations, showcasing the compound's utility in synthetic chemistry .

Mechanism of Action

The mechanism by which N-(3-Chlorophenyl)-[3,4’-bipyridin]-5-amine exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The cytotoxic activity against cancer cells is believed to involve the induction of apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Structural Analogues with Bipyridine Cores

(a) 6-Methoxy-[3,4'-bipyridin]-5-amine (CAS 91041-36-0)
  • Key Differences : Replaces the 3-chlorophenyl group with a methoxy (-OCH₃) substituent.
  • Impact : Methoxy groups are electron-donating, which may reduce electrophilicity compared to the chloro-substituted analogue. This could alter solubility or target affinity in drug design contexts .
(b) N-([3,4′-Bipyridin]-6-ylmethyl)-2-chloro-9-isopropyl-9H-purin-6-amine (16d, )
  • Key Differences : Incorporates a purine ring system linked to the bipyridine via a methylene bridge.
  • This highlights the importance of extended aromatic systems in enhancing bioactivity .
(c) 5-Amino-[3,4'-bipyridin]-6(1H)-one (CAS 60719-84-8)
  • Key Differences : Features an oxo group at position 6, converting one pyridine ring into a pyridone.

Substituted Pyrimidines and Phthalimides

(a) 2-Chloro-5-Methyl-N-(3-nitrophenyl)pyrimidin-4-amine ()
  • Key Differences : Pyrimidine core instead of bipyridine; nitro and chloro substituents.
  • Impact : The nitro group increases electrophilicity, possibly enhancing reactivity in nucleophilic environments. However, nitro groups are often associated with toxicity, limiting therapeutic utility compared to chloro analogues .
(b) 3-Chloro-N-phenyl-phthalimide ()
  • Key Differences : Phthalimide core with a chloro-phenyl group.
  • Impact: Widely used in polymer synthesis due to its thermal stability. The absence of a bipyridine system reduces π-π interactions but improves monomer purity for industrial applications .

Positional Isomers and Linkage Variations

(a) 6'-Methoxy-[3,3'-bipyridin]-4-amine (CAS 1269041-56-6)
  • Key Differences : 3,3'-bipyridine linkage vs. 3,4'.
  • Impact : Altered dihedral angles between pyridine rings may affect molecular conformation and binding pocket compatibility in target proteins .

Biological Activity

N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a bipyridine structure with a chlorophenyl substituent. The presence of the pyridine rings contributes to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand that can bind to metal ions and form complexes. These complexes can influence various biochemical pathways, thereby affecting cellular processes. Specific interactions with receptors or enzymes may lead to therapeutic effects, particularly in antimicrobial and anticancer applications .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties against a range of microorganisms. For instance:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. In studies, derivatives have demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .
  • Antifungal Activity : Some derivatives have also displayed broad-spectrum antifungal activity against drug-resistant strains of Candida, indicating potential for treating fungal infections .

Anticancer Activity

This compound and its derivatives have been evaluated for their anticancer properties. Studies have shown that these compounds can significantly reduce the viability of cancer cell lines such as Caco-2 (human colorectal adenocarcinoma) and A549 (human lung carcinoma). The incorporation of different substituents has been found to enhance their efficacy against these cell lines .

Table 1: Biological Activity Summary

CompoundActivity TypeTarget Organism/Cell LineMIC/IC50 (µg/mL)Reference
This compoundAntibacterialS. aureus2
This compoundAntifungalCandida auris>10
This compoundAnticancerCaco-239.8% viability
Derivative XAnticancerA54935.0% viability

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications. These modifications can significantly impact the biological activity of the compound:

  • Substitution Reactions : Altering the chlorobenzyl group can enhance antimicrobial properties.
  • Functional Group Modifications : Changing substituents on the bipyridine core has been shown to affect anticancer activity positively.

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